molecular formula C18H18N4O2S B265248 2-[[(5Z)-4-(2,4-dimethylphenyl)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide

2-[[(5Z)-4-(2,4-dimethylphenyl)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide

Cat. No. B265248
M. Wt: 354.4 g/mol
InChI Key: AWHLCCCUTPBYMI-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(5Z)-4-(2,4-dimethylphenyl)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The exact mechanism of action of 2-[[(5Z)-4-(2,4-dimethylphenyl)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body, such as the NF-κB pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
Studies have shown that 2-[[(5Z)-4-(2,4-dimethylphenyl)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide exhibits various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and apoptosis. It has also been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[[(5Z)-4-(2,4-dimethylphenyl)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide in lab experiments include its potent biological activity, its ability to modulate various signaling pathways, and its potential applications in various areas of research. However, the limitations include its high cost of synthesis and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research and development of 2-[[(5Z)-4-(2,4-dimethylphenyl)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide. These include further studies on its mechanism of action, its potential applications in the treatment of neurological disorders, and its use as a potential chemotherapeutic agent. Additionally, further research is needed to optimize the synthesis method and reduce the cost of production.

Synthesis Methods

The synthesis of 2-[[(5Z)-4-(2,4-dimethylphenyl)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide involves the reaction of 2,4-dimethylphenyl hydrazine with ethyl 2-bromoacetate to form 4-(2,4-dimethylphenyl)-1H-1,2,4-triazol-3-amine. This intermediate is then reacted with 2,4-pentanedione to form 4-(2,4-dimethylphenyl)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-amine. The final step involves the reaction of this intermediate with thioacetic acid to form 2-[[(5Z)-4-(2,4-dimethylphenyl)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide.

Scientific Research Applications

2-[[(5Z)-4-(2,4-dimethylphenyl)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide has been extensively researched for its potential applications in various areas. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

2-[[(5Z)-4-(2,4-dimethylphenyl)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

2-[[(5Z)-4-(2,4-dimethylphenyl)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H18N4O2S/c1-11-7-8-14(12(2)9-11)22-17(13-5-3-4-6-15(13)23)20-21-18(22)25-10-16(19)24/h3-9,20H,10H2,1-2H3,(H2,19,24)/b17-13+

InChI Key

AWHLCCCUTPBYMI-GHRIWEEISA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N2/C(=C/3\C=CC=CC3=O)/NN=C2SCC(=O)N)C

SMILES

CC1=CC(=C(C=C1)N2C(=C3C=CC=CC3=O)NN=C2SCC(=O)N)C

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3C=CC=CC3=O)NN=C2SCC(=O)N)C

Origin of Product

United States

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